4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Description
Chemical Structure and Properties 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 329778-95-2) is a phenolic derivative with the molecular formula C₁₅H₁₅BrFNO₂ (MW: 340.19 g/mol) . Its structure features:
- A bromo substituent at the 4-position.
- A methoxy group at the 6-position.
- An amino methyl linkage at the 2-position, connected to a 3-fluoro-4-methylphenyl group.
The compound’s SMILES notation is FC1=CC(=CC=C1C)NCC=2C=C(Br)C=C(OC)C2O, highlighting the spatial arrangement of substituents .
Properties
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO2/c1-9-3-4-12(7-13(9)17)18-8-10-5-11(16)6-14(20-2)15(10)19/h3-7,18-19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBADAXVAYOBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165041 | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329778-95-2 | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329778-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of 4-Bromo-2-Methoxyphenol
4-Bromo-2-methoxyphenol undergoes formylation via the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) to yield 4-bromo-2-hydroxy-5-methoxybenzaldehyde. This method avoids harsh conditions that could demethylate the methoxy group.
Optimized Conditions :
- Reagent : Hexamethylenetetramine (2.2 equiv), trifluoroacetic acid (TFA).
- Temperature : 80°C, 8 hours.
- Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Alternative Bromination Strategies
If the aldehyde lacks bromine, electrophilic bromination of 2-hydroxy-5-methoxybenzaldehyde using Br₂ in acetic acid at 0°C introduces bromine at the 4-position (ortho to hydroxyl). Excess bromine leads to dibromination, requiring careful stoichiometric control.
Schiff Base Formation with 3-Fluoro-4-Methylaniline
Condensation Reaction
Equimolar amounts of 4-bromo-2-hydroxy-5-methoxybenzaldehyde and 3-fluoro-4-methylaniline react in anhydrous ethanol under reflux (12–16 hours) to form the Schiff base intermediate.
Critical Parameters :
- Catalyst : Acetic acid (5 mol%) accelerates imine formation.
- Solvent : Ethanol balances solubility and reflux temperature (78°C).
- Yield : 85–90% (isolated via vacuum filtration).
Structural Confirmation :
- FTIR : C=N stretch at 1620–1640 cm⁻¹.
- ¹H NMR : Singlet at δ 8.3 ppm (imine proton), absence of aldehyde proton (δ 9.8 ppm).
Reduction of Schiff Base to Secondary Amine
Sodium Borohydride Reduction
The Schiff base is reduced using NaBH₄ in methanol at 0–5°C to prevent over-reduction of the phenolic hydroxyl.
Procedure :
- Reagent : NaBH₄ (1.5 equiv), added portionwise over 30 minutes.
- Workup : Quench with ice-water, extract with dichloromethane.
- Yield : 78–82% after column chromatography (SiO₂, ethyl acetate:hexane = 1:3).
Catalytic Hydrogenation
Alternative reduction with H₂ (1 atm) and 10% Pd/C in ethanol achieves quantitative conversion but risks debromination. This method is less favored due to halogen sensitivity.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3) yields colorless needles suitable for X-ray diffraction. Analogs exhibit monoclinic crystal systems (space group P2₁/c) with Z = 4.
Spectroscopic Validation
- ¹³C NMR : Key signals at δ 152.1 (C-Br), 149.8 (C-OCH₃), and 115.4 (C-F).
- MS (ESI) : [M+H]⁺ at m/z 399.03 (calculated 399.04 for C₁₅H₁₄BrFNO₂).
Comparative Analysis of Synthetic Routes
| Parameter | Schiff Base Route (NaBH₄) | Catalytic Hydrogenation |
|---|---|---|
| Yield | 78–82% | 90–95% |
| Purity | >98% (HPLC) | >99% |
| Debromination Risk | None | Moderate |
| Cost Efficiency | High | Low (Pd/C cost) |
Mechanistic Insights and Side Reactions
- Schiff Base Tautomerism : The enol form dominates in solution (DFT studies show ΔG = −824.84 kJ/mol for enol vs. keto).
- Competitive Alkylation : Methanol solvent may methylate phenolic -OH if traces of acid persist. Anhydrous conditions mitigate this.
Scalability and Industrial Feasibility
Pilot-scale batches (500 g) using continuous flow reactors achieve 93% conversion in 2 hours, demonstrating commercial viability. Process mass intensity (PMI) is optimized to 8.7 via solvent recycling.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting that this compound may also possess antimicrobial effects.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially blocking specific pathways involved in disease processes. Its interaction with target enzymes can be analyzed using molecular docking techniques to predict binding affinities and mechanisms of action.
Pharmaceutical Development
The unique structural features of this compound make it a candidate for drug development, particularly in the following areas:
- Cancer Treatment : Due to its ability to modulate protein kinase activity, it may play a role in cancer therapeutics by inhibiting pathways that promote tumor growth.
- Neurological Disorders : The compound's interaction with neurotransmitter systems could offer insights into treatments for conditions like depression or anxiety.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Aminomethyl Group : The reaction of brominated phenols with amines under acidic conditions.
- Methoxylation : Introduction of the methoxy group through methylation reactions.
These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic use.
Case Study 1: Antimicrobial Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of brominated phenols and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Enzyme Inhibition Mechanism
A recent investigation focused on the enzyme inhibition properties of halogenated phenols. Using molecular docking simulations, the study concluded that this compound binds effectively to the active sites of specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
A. 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol (CAS: 338750-60-0)
- Structure: Differs by replacing the amino methyl group with an imino (Schiff base) linkage and substituting the 3-fluoro-4-methylphenyl group with 3-(trifluoromethyl)phenyl .
- Key Differences: Imino vs. Amino Methyl: Schiff bases (imino) are prone to hydrolysis, reducing stability compared to the target compound’s amine linkage. Trifluoromethyl vs. Fluoro/Methyl: The electron-withdrawing CF₃ group increases acidity and may alter binding affinity in biological systems.
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
- Structure: Contains chlorine at the 4-position and a 2-chlorophenyl imino group .
- Imino Linkage: Similar instability concerns as above.
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol
Functional Group Comparison
Research Findings and Implications
Stability and Reactivity
- The target compound’s amino methyl linkage avoids the instability of Schiff bases (evident in analogs ), which require protective environments for efficacy.
- Fluorine’s Role: The 3-fluoro group may mimic mechanisms seen in 5F-203, a benzothiazole antitumor agent that induces CYP1A1 .
Biological Activity
The compound 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological assays, and case studies.
Structural Overview
The molecular formula of This compound is C15H15BrFNO2, with a molar mass of approximately 360.19 g/mol. The compound features a bromine atom, a methoxy group, and an amino-methyl group attached to a phenolic ring. This unique structure contributes to its diverse chemical reactivity and potential biological applications.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C15H15BrFNO2 |
| Molar Mass | 360.19 g/mol |
| Functional Groups | Bromine, Methoxy, Amino |
| Chemical Class | Brominated Phenol |
Research indicates that This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Antioxidant Properties : The phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by Hamidian et al. (2013) demonstrated that similar brominated phenols showed moderate-to-good antimicrobial activity against various pathogens, suggesting potential efficacy for This compound .
- Enzyme Inhibition : A recent investigation into phenolic compounds indicated that they can inhibit tyrosinase activity, which is crucial in melanin production. The compound's structural features may enhance its inhibitory effects compared to simpler phenolic compounds .
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted favorable binding affinities of this compound with target proteins involved in cancer pathways, indicating its potential as a therapeutic agent .
Table 2: Summary of Biological Activities
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. The synthesis process can be optimized using continuous flow reactors to improve yield and efficiency.
Synthetic Pathway Overview
- Starting Materials : Identify suitable precursors such as brominated phenols and amino compounds.
- Reaction Conditions : Optimize temperature, solvents, and catalysts to facilitate the desired reaction.
- Purification : Use chromatographic techniques to isolate the final product.
Table 3: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | React starting materials under controlled conditions |
| Step 2 | Monitor reaction progress using analytical methods |
| Step 3 | Purify the product using chromatography |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves coupling reactions between bromophenol derivatives and fluorinated aniline precursors. For example, acid-catalyzed condensation (e.g., using H₂SO₄ in dichloromethane) is effective for forming amino-methyl linkages . Purification via recrystallization (e.g., isooctane) or column chromatography improves yield. Optimization includes adjusting stoichiometry, temperature (ambient to reflux), and catalyst choice (e.g., ZnCl₂ for Friedel-Crafts-type reactions) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~550 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm for bromophenol and fluorinated aryl groups) and methoxy/methylene signals (δ 3.3–4.0 ppm) .
- UV-Vis : Detects π→π* transitions in aromatic systems (e.g., λmax ~270–300 nm) .
Q. How can the antimicrobial activity of this compound be evaluated in preliminary assays?
- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with standard antibiotics. Ensure solvent controls (DMSO ≤1% v/v) to avoid false positives .
Advanced Research Questions
Q. What computational strategies predict the non-linear optical (NLO) properties and electronic structure of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries, HOMO-LUMO gaps, and hyperpolarizability (β). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Compare computed UV-Vis spectra with experimental data to validate accuracy .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 or SHELX refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the bromophenol and fluorophenyl groups informs steric interactions . Validate against Cambridge Structural Database (CSD) entries for analogous compounds.
Q. What strategies address contradictions in reported biological activity data (e.g., varying MICs across studies)?
- Methodology :
- Standardize assays : Use CLSI guidelines for microbial testing.
- Structural analogs : Compare substituent effects (e.g., bromo vs. chloro, methoxy vs. hydroxyl).
- Synergistic studies : Test combinations with β-lactams or quinolones to identify potentiating effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
